molecular formula C21H23ClN6O3 B2474865 N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179392-12-1

N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2474865
CAS No.: 1179392-12-1
M. Wt: 442.9
InChI Key: FCGLSSWJUXWBNL-UHFFFAOYSA-N
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Description

N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps:

    Formation of the Triazine Core: The triazine core is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions:

    Morpholine Addition: The morpholine ring is incorporated via a nucleophilic substitution reaction, often under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions due to the presence of multiple reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The triazine core can interact with enzymes and receptors, modulating their activity. The benzodioxol and methylphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
  • N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(piperidin-4-yl)-1,3,5-triazine-2,4-diamine

Uniqueness

The presence of the morpholine ring in N2-(2H-1,3-benzodioxol-5-yl)-N4-(3-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability.

Properties

IUPAC Name

2-N-(1,3-benzodioxol-5-yl)-4-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3.ClH/c1-14-3-2-4-15(11-14)22-19-24-20(26-21(25-19)27-7-9-28-10-8-27)23-16-5-6-17-18(12-16)30-13-29-17;/h2-6,11-12H,7-10,13H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGLSSWJUXWBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC5=C(C=C4)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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